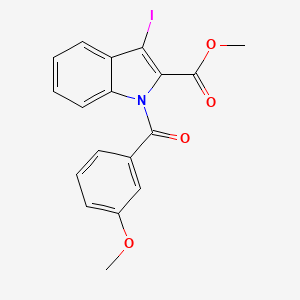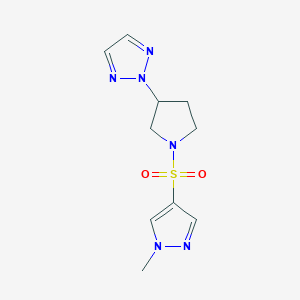
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the significant applications of derivatives related to "2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole" is in the field of antimicrobial activity. Research has shown that novel sulfone-linked bis heterocycles, which include derivatives of this compound, exhibit pronounced antimicrobial activity. For instance, compounds synthesized from E-styrylsulfonylacetic acid methyl ester and tested for their antimicrobial properties showed significant activity, with certain derivatives demonstrating more pronounced effects than others (Padmavathi et al., 2008).
Synthesis and Biological Activity
The compound's derivatives are also integral in the synthesis of various biologically active molecules. For example, research involving regiocontrolled synthesis starting from terminal alkynes, sulfonyl azides, and allenes to produce a wide range of polysubstituted pyrroles highlights the versatility and potential of these derivatives in creating compounds with diverse biological activities (Miura et al., 2013).
Inhibition of Biological Targets
Another critical area of application is in the development of inhibitors for specific biological targets. Derivatives have been prepared and evaluated for their inhibitory activity against caspase-3, a crucial enzyme in apoptosis. This research underscores the potential therapeutic applications of these derivatives in treating diseases where caspase-3 plays a pivotal role (Jiang & Hansen, 2011).
Catalytic Reactions
Derivatives of "2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole" have been used in catalytic reactions to synthesize complex heterocyclic structures, demonstrating the compound's versatility in organic synthesis. For instance, N-sulfonyl-1,2,3-triazoles reacted with alkynes in the presence of a nickel(0)/phosphine catalyst to give substituted pyrroles, showcasing innovative methods for synthesizing valuable organic compounds (Miura, Yamauchi, & Murakami, 2009).
Propiedades
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-14-8-10(6-13-14)19(17,18)15-5-2-9(7-15)16-11-3-4-12-16/h3-4,6,8-9H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUEZQOEHYATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

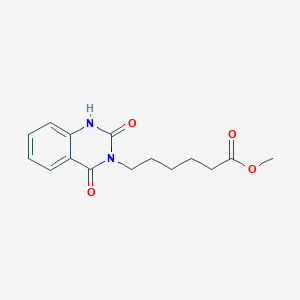
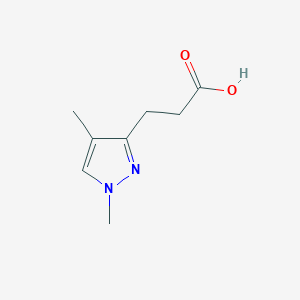
![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)
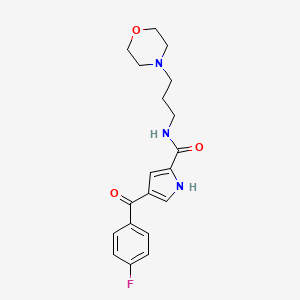
![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)
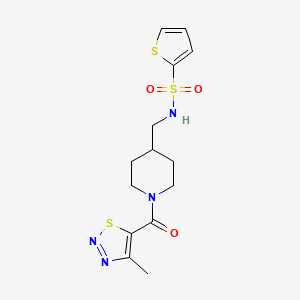
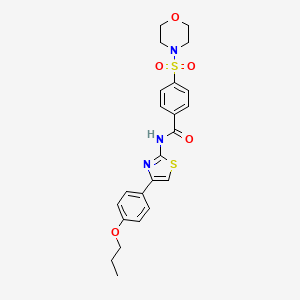
![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

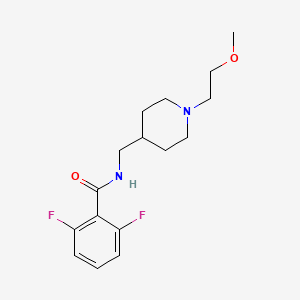
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
